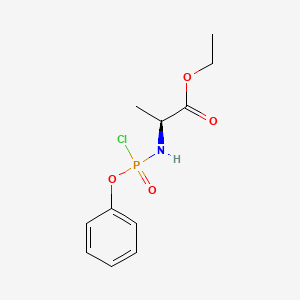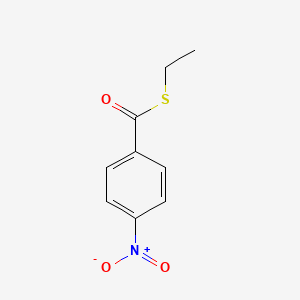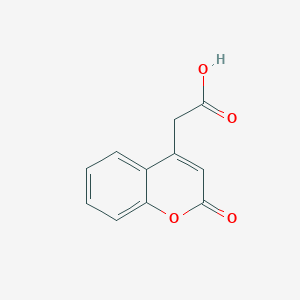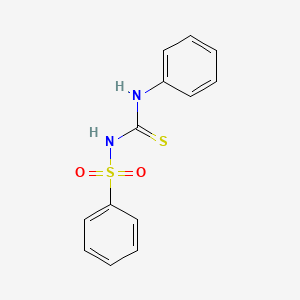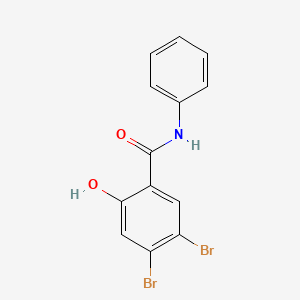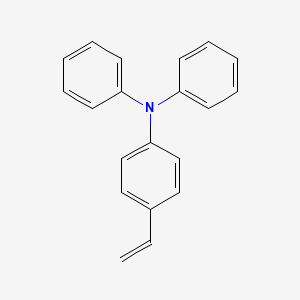
N,N-diphenyl-4-vinylaniline
Overview
Description
N,N-diphenyl-4-vinylaniline: is an organic compound with the molecular formula C20H17N . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by phenyl groups, and the para position of the aniline ring is substituted with a vinyl group. This compound is known for its applications in various fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of 4-vinylbromobenzene: One common method involves the amination of 4-vinylbromobenzene with diphenylamine under palladium-catalyzed conditions.
Reductive Amination: Another method involves the reductive amination of 4-vinylbenzaldehyde with diphenylamine using a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production methods for N,N-diphenyl-4-vinylaniline are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diphenyl-4-vinylaniline can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents
Major Products:
Oxidation: Quinone derivatives
Reduction: Corresponding amine
Substitution: Substituted derivatives on the phenyl rings
Scientific Research Applications
Chemistry: N,N-diphenyl-4-vinylaniline is used as a monomer in the synthesis of conductive polymers. These polymers are utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology: In biological research, this compound is used as a fluorescent probe for tracking lipid droplets and lysosomes dynamics in cells. It allows for simultaneous dual-color imaging, providing insights into cellular processes .
Medicine: The compound’s derivatives are explored for their potential use in drug delivery systems and as biosensors for detecting various analytes .
Industry: this compound is employed in the production of resins, adhesives, and coatings, enhancing their mechanical properties and chemical resistance .
Mechanism of Action
The mechanism by which N,N-diphenyl-4-vinylaniline exerts its effects depends on its application. In organic electronics, it acts as a charge transport material, facilitating the movement of electrons or holes through the polymer matrix . In biological applications, it functions as a fluorescent probe, accumulating in specific organelles and emitting fluorescence upon excitation .
Comparison with Similar Compounds
4-vinylaniline: A vinyl-substituted aromatic amine used in similar applications but lacks the diphenyl groups, resulting in different electronic properties.
N,N-diphenylamine: Lacks the vinyl group, making it less reactive in polymerization reactions.
4-vinylpyridine: Contains a pyridine ring instead of an aniline ring, leading to different chemical reactivity and applications.
Uniqueness: N,N-diphenyl-4-vinylaniline’s unique combination of a vinyl group and diphenylamine structure provides distinct electronic properties, making it particularly useful in organic electronics and as a fluorescent probe .
Properties
IUPAC Name |
4-ethenyl-N,N-diphenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGDZDRRHQTSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78099-29-3 | |
| Details | Compound: Benzenamine, 4-ethenyl-N,N-diphenyl-, homopolymer | |
| Record name | Benzenamine, 4-ethenyl-N,N-diphenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78099-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10446556 | |
| Record name | Benzenamine, 4-ethenyl-N,N-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25069-74-3 | |
| Record name | Benzenamine, 4-ethenyl-N,N-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide](/img/structure/B3050233.png)
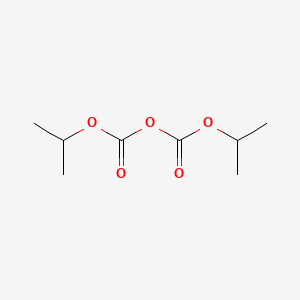

![Benzo[b]thiophen-3-yl acetate](/img/structure/B3050236.png)
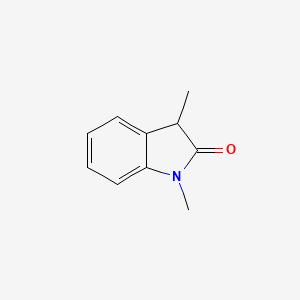
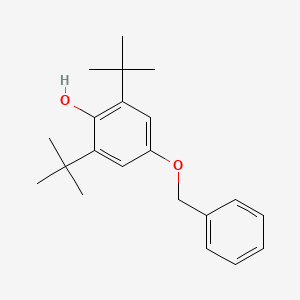
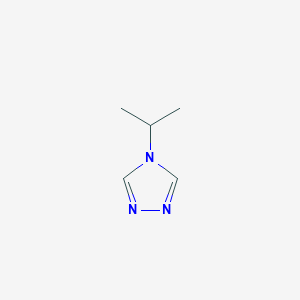
![Pyrido[1,2-a]benzimidazole](/img/structure/B3050246.png)
![Pyrimido[1,2-a]benzimidazole](/img/structure/B3050247.png)
